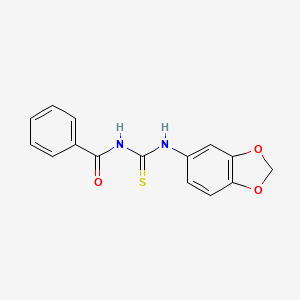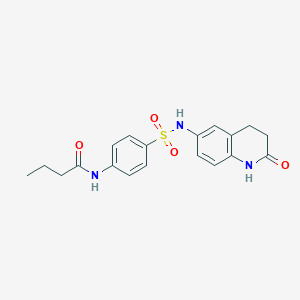
N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide” is a chemical compound with the molecular formula C15H12N2O3S . Its average mass is 300.332 Da and its monoisotopic mass is 300.056854 Da .
Synthesis Analysis
The synthesis of benzamides, including “N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction provides active sites for the synthesis of benzamides .Aplicaciones Científicas De Investigación
Anti-Fatigue Effects
N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide: derivatives have been studied for their potential anti-fatigue effects. In a study, these compounds were synthesized and their structures confirmed via various analytical methods. The anti-fatigue effects were evaluated in weight-loaded forced swimming mice, and certain derivatives showed enhanced swimming capacity, indicating potential as anti-fatigue agents .
Antioxidant Activity
These benzamide derivatives have also been investigated for their antioxidant properties. The in vitro antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity tests. Some compounds exhibited significant antioxidant activities, suggesting their use as potential therapeutic agents against oxidative stress-related diseases .
Antibacterial Activity
The antibacterial activities of benzamide derivatives have been assessed against various gram-positive and gram-negative bacteria. The synthesized compounds were compared with control drugs, and some showed effective growth inhibitory activity, highlighting their potential application in developing new antibacterial agents .
Synthesis and Characterization
The synthesis of N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide involves novel methods that yield crystals suitable for X-ray diffraction studies. These studies are crucial for identifying binding sites for allosteric modulators of receptors like the AMPA receptor, which is important in CNS neurotransmission .
Allosteric Modulation of AMPA Receptor
The crystal structures of benzamide derivatives can help identify the binding site for allosteric modulators of the AMPA receptor. This is significant for drug development, as modulating AMPA receptors has potential to enhance memory and treat certain neurological pathologies .
Anticancer Activity
Benzamide derivatives, including N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide , have been designed and synthesized based on their potential anticancer activity. These compounds have been evaluated against various cancer cell lines, indicating their application in cancer research and therapy .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14(10-4-2-1-3-5-10)17-15(21)16-11-6-7-12-13(8-11)20-9-19-12/h1-8H,9H2,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZFAJIMQDIJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5,6-tetrachloro-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2742902.png)

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)




![2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742911.png)

![3-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide](/img/structure/B2742916.png)


![N-(2-chlorobenzyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2742920.png)
![N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide](/img/structure/B2742924.png)